4-(2-Methylprop-2-en-1-yl)thiomorpholine-3-carboxylic acid
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Overview
Description
4-(2-Methylprop-2-en-1-yl)thiomorpholine-3-carboxylic acid is a heterocyclic compound featuring a thiomorpholine ring substituted with a carboxylic acid group and a 2-methylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylprop-2-en-1-yl)thiomorpholine-3-carboxylic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized from 1,2-amino alcohols and α-haloacid chlorides through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the 2-Methylprop-2-en-1-yl Group: This step involves the alkylation of the thiomorpholine ring with 2-methylprop-2-en-1-yl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as transition metals may be employed to facilitate the reactions, and advanced purification methods like crystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiomorpholine ring can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: The 2-methylprop-2-en-1-yl group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Methylprop-2-en-1-yl)thiomorpholine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors or receptor agonists/antagonists, contributing to the treatment of various diseases .
Industry
In the industrial sector, this compound can be used in the synthesis
Properties
Molecular Formula |
C9H15NO2S |
---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
4-(2-methylprop-2-enyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO2S/c1-7(2)5-10-3-4-13-6-8(10)9(11)12/h8H,1,3-6H2,2H3,(H,11,12) |
InChI Key |
IWCNFCFXWAOJOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1CCSCC1C(=O)O |
Origin of Product |
United States |
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